N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]thiophene-2-carboxamide

Catalog No.
S11720063
CAS No.
M.F
C20H22N2O3S2
M. Wt
402.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyr...

Product Name

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]thiophene-2-carboxamide

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propylpyrrol-2-yl]thiophene-2-carboxamide

Molecular Formula

C20H22N2O3S2

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C20H22N2O3S2/c1-4-12-22-15(3)14(2)18(27(24,25)16-9-6-5-7-10-16)19(22)21-20(23)17-11-8-13-26-17/h5-11,13H,4,12H2,1-3H3,(H,21,23)

InChI Key

BVRKPVZKSAYMRL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C1NC(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3)C)C

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]thiophene-2-carboxamide is a complex organic compound notable for its intricate molecular structure, which includes a thiophene ring and a pyrrole ring with various substituents. The chemical formula for this compound is C15H18N2O2SC_{15}H_{18}N_{2}O_{2}S with a molecular weight of approximately 314.38 g/mol. This compound is characterized by the presence of a phenylsulfonyl group and a propyl substituent on the pyrrole ring, contributing to its unique chemical properties and potential biological activities.

The chemical reactivity of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]thiophene-2-carboxamide can be explored through various organic reactions. Key reactions include:

  • Substitution Reactions: The thiophene and pyrrole rings can undergo electrophilic aromatic substitution due to their electron-rich nature.
  • Nucleophilic Attacks: The presence of the sulfonyl group can facilitate nucleophilic attack by various reagents, leading to the formation of new derivatives.
  • Oxidation and Reduction: The compound can participate in redox reactions, allowing for the synthesis of oxidized or reduced derivatives that may exhibit different biological activities.

These reactions are significant for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved activity.

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]thiophene-2-carboxamide has been investigated primarily for its role in inhibiting specific biological pathways, particularly the hedgehog signaling pathway. This pathway is crucial in various developmental processes and has been implicated in several malignancies. Preliminary studies suggest that this compound may exhibit:

  • Antitumor Activity: By inhibiting the hedgehog signaling pathway, it may prevent cancer cell proliferation.
  • Anti-inflammatory Properties: The phenylsulfonyl group enhances its potential as an anti-inflammatory agent.

The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions:

  • Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis method, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
  • Introduction of the Phenylsulfonyl Group: Sulfonation using phenylsulfonyl chloride in the presence of a base such as pyridine.
  • Formation of the Thiophene Ring: This may involve cyclization reactions that incorporate sulfur into the ring structure.
  • Carboxamide Formation: Finally, an amide bond is formed through reaction with an appropriate carboxylic acid derivative.

Microwave-assisted synthesis techniques may also enhance yield and reduce reaction times for some steps involved in this synthesis.

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]thiophene-2-carboxamide has several potential applications:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific biological pathways.
  • Agricultural Chemicals: Potential use as agrochemicals or as intermediates in organic synthesis.
  • Research Tools: Useful in studies investigating the mechanisms of disease related to hedgehog signaling.

Interaction studies involving N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]thiophene-2-carboxamide have focused on its binding affinity to specific biological targets. Techniques such as:

  • Molecular Docking Simulations: To predict binding affinities and interactions with target proteins.
  • Surface Plasmon Resonance: For real-time measurement of binding kinetics.

These studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.

Several compounds share structural similarities with N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]thiophene-2-carboxamide. These include:

Compound NameKey DifferencesPotential Impact on Activity
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]benzamideLacks thiophene ringMay exhibit different reactivity and biological properties
2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol]benzamideContains a chloro group instead of thiopheneAltered chemical properties affecting solubility and reactivity
N-[4,5-dimethyl-thiophenesulfonamide]-propionamideDifferent sulfonamide structurePotentially different biological activities due to structural changes

The uniqueness of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]thiophene-2-carboxamide lies in its specific combination of substituents that influence its electronic properties and reactivity patterns. This makes it particularly valuable for studying structure–activity relationships in drug discovery and development.

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

402.10718492 g/mol

Monoisotopic Mass

402.10718492 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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